4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the thiazole ring, in particular, contributes to the compound’s potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile . The final coupling step involves the reaction of the thiazole and thiophene intermediates under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new drugs for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The thiophene ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: Known for their diverse biological activities.
Thiophene derivatives: Used in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
Uniqueness
The specific substituents on the rings also contribute to its unique properties and effectiveness in various applications .
Properties
Molecular Formula |
C13H16N2OS2 |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H16N2OS2/c1-3-5-10-9(4-2)8-11(18-10)12(16)15-13-14-6-7-17-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
InChI Key |
AUGPGDHUWKVDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=NC=CS2)CC |
Origin of Product |
United States |
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